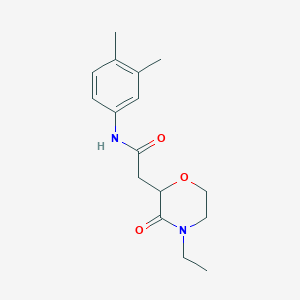![molecular formula C14H11FN4S B4417428 2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4417428.png)
2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as FBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBT belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting their growth and spread. In terms of its anti-fungal activity, this compound is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of blood vessels that supply nutrients to tumors. This compound has also been shown to inhibit the synthesis of ergosterol in fungal cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency and specificity for cancer and fungal cells. This allows for lower dosages to be used, reducing the risk of toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of this compound in combination with other anti-cancer or anti-fungal agents to enhance its efficacy. Additionally, the study of this compound in animal models of cancer and fungal infections could provide valuable information on its potential therapeutic applications.
Scientific Research Applications
2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of fungal infections, as it has been shown to inhibit the growth of several fungal species.
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-11-6-4-10(5-7-11)9-20-14-17-13(18-19-14)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJENUEMFGDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine](/img/structure/B4417345.png)
![4-(methoxymethyl)-6-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4417350.png)
![N-cyclopropyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4417356.png)
![ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417362.png)
![N-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4417369.png)
![3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4417385.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417406.png)
![2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4417414.png)
![1-ethyl-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4417422.png)
![N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417434.png)
![1-(4-chlorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4417447.png)
![1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4417459.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4417471.png)